molecular formula C21H20N4O3S B2684679 (E)-5-(3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 374922-75-5

(E)-5-(3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2684679
CAS RN: 374922-75-5
M. Wt: 408.48
InChI Key: FWJUYQKPKHSBKG-XMHGGMMESA-N
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Description

(E)-5-(3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a compound belonging to the thiazole family. It is a yellow crystalline powder with a molecular weight of 453.56 g/mol. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antitubercular and Antimicrobial Agent

  • Research Study: The synthesis of 4-thiazolidinone derivatives, including variations of the given compound, has been explored for their potential as antibacterial, antifungal, and antitubercular agents. This study specifically investigated their effectiveness against certain bacteria and fungi, as well as Mycobacterium tuberculosis (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Antimicrobial and Antifungal Properties

  • Research Study: Piperazine derivatives, including structures related to the compound , have shown significant antimicrobial and antifungal properties. This research involved synthesizing such derivatives and testing them against various bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans (Suryavanshi & Rathore, 2017).

Antileishmanial Activity

  • Research Study: A study focused on synthesizing 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, similar in structure to the compound , demonstrated significant activity against Leishmania major, a causative agent of leishmaniasis (Tahghighi et al., 2011).

Dual Action Antidepressants

  • Research Study: Compounds derived from piperazine and benzo[b]thiophene, closely related to the compound , have been investigated for their potential as dual-action antidepressant drugs, showing affinity for serotonin receptors and inhibition of serotonin reuptake (Silanes et al., 2004).

Bacterial Biofilm and MurB Inhibitors

  • Research Study: Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, structurally related to the compound , have been synthesized and shown to be potent inhibitors of bacterial biofilm formation and MurB enzymes, crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Antibacterial Activities

  • Research Study: Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, closely related to the compound , have been designed and shown to have significant antibacterial activities against various fungal and bacterial strains (Qi, 2014).

properties

IUPAC Name

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-5-2-3-8-18(15)23-9-11-24(12-10-23)21-22-20(26)19(29-21)14-16-6-4-7-17(13-16)25(27)28/h2-8,13-14H,9-12H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJUYQKPKHSBKG-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

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